5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine
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Overview
Description
5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine is an organic compound belonging to the class of heterocyclic compounds It features a furan ring fused with a pyrimidine ring, substituted with phenyl groups at the 5 and 6 positions, and a piperidinyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted furan and a pyrimidine derivative, the reaction can proceed through a series of steps including condensation, cyclization, and substitution reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and piperidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, potentially leading to new compounds with different properties and applications.
Scientific Research Applications
5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in biochemical assays to study its interactions with biological targets, such as enzymes or receptors.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic potential, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[2,3-d]pyrimidine derivatives with different substituents at the 4, 5, and 6 positions. Examples include:
- 5,6-Diphenyl-4-(morpholin-1-yl)furo[2,3-d]pyrimidine
- 5,6-Diphenyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine
Uniqueness
What sets 5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. The presence of the piperidinyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring fused with a pyrimidine ring, with phenyl groups at the 5 and 6 positions and a piperidinyl group at the 4 position. This unique structure contributes to its biological activity, allowing it to interact with various molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors involved in disease processes. The compound may exert its effects through:
- Enzyme Inhibition : Compounds in this class have shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and other diseases .
- Receptor Interaction : The compound may interact with receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study utilizing the NCI 60 cell panel assay revealed that derivatives of this compound demonstrated cytotoxic effects across multiple cancer cell lines. For instance:
Compound | Mean Growth Inhibition (%) | GI50 (μM) |
---|---|---|
5d | 26.93 | 1.09 |
5e | 5.49 | 0.51 |
These results suggest that modifications to the core structure can enhance the anticancer efficacy of related compounds .
Anti-inflammatory and Antimicrobial Activity
In addition to anticancer properties, compounds related to this compound have been evaluated for anti-inflammatory and antimicrobial activities. Some derivatives have shown greater anti-inflammatory effects than standard treatments like curcumin and significant antibacterial effects against strains such as E. coli and S. aureus at low concentrations .
Case Studies
- Cytotoxicity Against Tumor Cell Lines : A study reported that specific derivatives of furo[2,3-d]pyrimidines exhibited selective cytotoxicity against tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). The mechanism was linked to the induction of apoptosis through modulation of apoptotic pathways .
- Inhibitory Potency Against Sirtuin 2 : Another investigation highlighted the potential of similar compounds to inhibit Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. This inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease .
Properties
IUPAC Name |
5,6-diphenyl-4-piperidin-1-ylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-4-10-17(11-5-1)19-20-22(26-14-8-3-9-15-26)24-16-25-23(20)27-21(19)18-12-6-2-7-13-18/h1-2,4-7,10-13,16H,3,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJWJBPBZFNVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.